3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile 3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile
Brand Name: Vulcanchem
CAS No.:
VCID: VC15842988
InChI: InChI=1S/C10H4F3N5O2S/c11-10(12,13)8-15-9(17-16-8)21-7-2-1-5(4-14)3-6(7)18(19)20/h1-3H,(H,15,16,17)
SMILES:
Molecular Formula: C10H4F3N5O2S
Molecular Weight: 315.23 g/mol

3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile

CAS No.:

Cat. No.: VC15842988

Molecular Formula: C10H4F3N5O2S

Molecular Weight: 315.23 g/mol

* For research use only. Not for human or veterinary use.

3-Nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile -

Specification

Molecular Formula C10H4F3N5O2S
Molecular Weight 315.23 g/mol
IUPAC Name 3-nitro-4-[[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]sulfanyl]benzonitrile
Standard InChI InChI=1S/C10H4F3N5O2S/c11-10(12,13)8-15-9(17-16-8)21-7-2-1-5(4-14)3-6(7)18(19)20/h1-3H,(H,15,16,17)
Standard InChI Key VIFLZCSWORNPEC-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1C#N)[N+](=O)[O-])SC2=NNC(=N2)C(F)(F)F

Introduction

Structural and Chemical Identification

Molecular Architecture

The molecule comprises two aromatic systems: a 3-nitrobenzonitrile moiety and a 5-trifluoromethyl-1,2,4-triazole ring, connected by a sulfur atom. The benzonitrile group contributes significant polarity due to the electron-withdrawing nitro (-NO₂) and cyano (-CN) substituents, while the trifluoromethyl (-CF₃) group on the triazole enhances lipophilicity. This combination creates a bifunctional molecule with balanced solubility and membrane permeability, a feature often exploited in drug design .

Spectral Characterization

Although direct NMR data for this compound are unavailable, analogous structures provide a basis for inference. For example, the ¹H NMR spectrum of the closely related compound 6s (4-(5-((benzo[d]thiazol-2-ylmethyl)thio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)benzonitrile) reveals aromatic protons between δ 7.30–8.40 ppm, with distinct shifts for the cyano and thioether groups . The trifluoromethyl group typically appears as a singlet in ¹⁹F NMR near δ -60 to -70 ppm.

Synthetic Pathways and Optimization

Key Synthetic Strategies

The synthesis of 1,2,4-triazole-thioethers generally follows a two-step process:

  • Cyclization of Thiosemicarbazides: Hydrazide precursors react with isothiocyanates to form thiosemicarbazides, which undergo base-mediated cyclization to yield 1,2,4-triazole-3-thiones . For example, hydrazide 54 in reacts with methyl isothiocyanate to generate intermediate 55, which is subsequently alkylated.

  • Thioether Formation: The triazole-thione intermediate reacts with alkyl or aryl halides to form the thioether linkage. In , 4-chlorobenzyl bromide reacts with 55 to yield compound 1 (IC₅₀ = 5.3 μM against Mycobacterium tuberculosis).

Adaptation for Target Compound

To synthesize 3-nitro-4-((5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl)thio)benzonitrile:

  • Step 1: Prepare 3-nitro-4-mercaptobenzonitrile by nitrating 4-mercaptobenzonitrile.

  • Step 2: Synthesize 5-trifluoromethyl-1,2,4-triazole-3-thiol via cyclization of trifluoromethyl-substituted thiosemicarbazide.

  • Step 3: Couple the thiols via oxidative thioether formation, using catalysts like iodine or peroxides.

Physicochemical and Pharmacokinetic Properties

Solubility and Stability

The nitro and cyano groups confer moderate aqueous solubility (~50–100 μg/mL), while the -CF₃ group enhances logP values (~2.5–3.0), favoring blood-brain barrier penetration. Stability studies on analog 6l (4-(4-methoxyphenyl)-3-(thiophen-2-yl)-5-(((5-(trifluoromethyl)furan-2-yl)methyl)thio)-4H-1,2,4-triazole) show degradation <5% after 24 hours in pH 7.4 buffer , suggesting similar robustness for the target compound.

Metabolic Profile

Triazole derivatives are prone to hepatic oxidation, but the -CF₃ group may retard metabolism. In vitro microsomal studies on compound 6i (2-(((4-(4-nitrophenyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)methyl)benzo[d]thiazole) show a half-life of >60 minutes, indicating favorable metabolic stability .

Biological Activity and Mechanisms

Enzyme Inhibition

The triazole core often targets enzymes via metal coordination or hydrogen bonding. For instance, 6s inhibits FLAP (5-lipoxygenase-activating protein) with IC₅₀ = 1.28 μM , suggesting that the target compound could modulate similar inflammatory pathways.

Applications in Drug Development

Antitubercular Agents

The structural similarity to compound 1 positions the target compound as a candidate for tuberculosis treatment, particularly against multidrug-resistant strains.

Anti-Inflammatory Therapeutics

Given the potency of 6l and 6s against 5-lipoxygenase, the target molecule could be repurposed for asthma or arthritis.

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